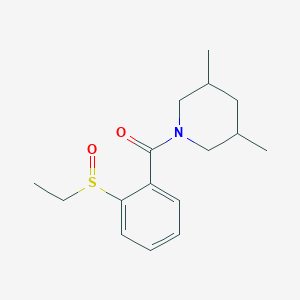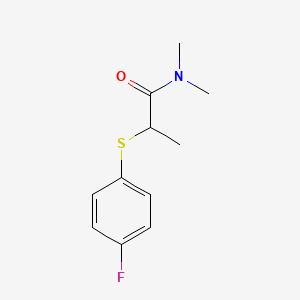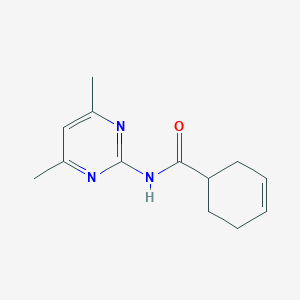
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide, also known as IDPN, is a chemical compound that has been widely used in scientific research for its unique properties. IDPN is a synthetic compound that belongs to the class of amides and has been studied for its potential applications in various fields such as neuroscience, pharmacology, and toxicology.
Wirkmechanismus
The exact mechanism of action of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide is not fully understood, but it is believed to act as a neurotoxin by disrupting the function of microtubules in neurons. Microtubules are important structures that are involved in cell division, intracellular transport, and cell shape. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been shown to disrupt the microtubule network in neurons, leading to axonal degeneration and neuronal death.
Biochemical and Physiological Effects:
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been shown to induce a variety of biochemical and physiological effects in animal models. These effects include vestibular dysfunction, ataxia, tremors, and convulsions. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has also been shown to induce oxidative stress and inflammation in the nervous system, which may contribute to its neurotoxic effects.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has several advantages for lab experiments. It is a synthetic compound that is readily available and has a high degree of purity. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide is also relatively inexpensive compared to other neurotoxic compounds. However, 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has some limitations for lab experiments. It has a narrow therapeutic window and can induce severe toxicity at high doses. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide also has limited solubility in water, which can make it difficult to administer in certain experimental settings.
Zukünftige Richtungen
There are several future directions for the study of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide. One area of research is the development of new compounds that have similar neurotoxic effects but with improved safety profiles. Another area of research is the investigation of the molecular mechanisms underlying the neurotoxic effects of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide. This may lead to the development of new therapeutic strategies for neurodegenerative diseases. Finally, the use of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide in combination with other neurotoxic compounds may provide new insights into the complex interactions between chemicals and the nervous system.
Synthesemethoden
The synthesis of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide involves the reaction of 2,3-dihydroindene with N,N-dimethylacrylamide in the presence of a catalyst such as palladium on carbon. The reaction takes place under mild conditions and yields 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide as a white crystalline solid. The purity of 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide can be improved by recrystallization from a suitable solvent.
Wissenschaftliche Forschungsanwendungen
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been extensively used in scientific research for its potential applications in various fields. In neuroscience, 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been used to induce vestibular dysfunction in animal models, which has helped in the study of the vestibular system and its role in balance and spatial orientation. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has also been studied for its potential neuroprotective effects against neurotoxic agents such as kainic acid and 6-hydroxydopamine.
In pharmacology, 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been used to study the effects of drugs on the central nervous system. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been shown to enhance the effects of certain drugs such as ethanol and barbiturates, and has been used as a tool to study the mechanisms of action of these drugs.
In toxicology, 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been used as a model compound to study the effects of chemical exposure on the nervous system. 2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide has been shown to induce neurotoxicity in animal models, and has been used to study the mechanisms of chemical-induced neurotoxicity.
Eigenschaften
IUPAC Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-10(14(16)15(2)3)17-13-8-7-11-5-4-6-12(11)9-13/h7-10H,4-6H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRXIPKPJWCBWKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N(C)C)OC1=CC2=C(CCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3-dihydro-1H-inden-5-yloxy)-N,N-dimethylpropanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

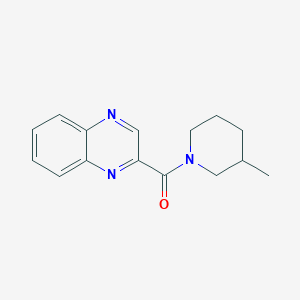

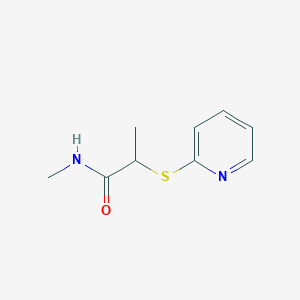
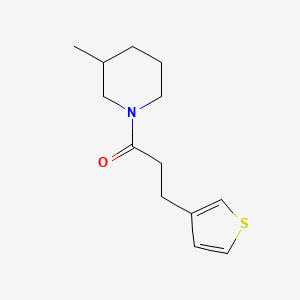
![[3-(Methoxymethyl)phenyl]-(2-methyl-2,3-dihydroindol-1-yl)methanone](/img/structure/B7515134.png)

![2-Cyclopent-2-en-1-yl-1-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethanone](/img/structure/B7515155.png)

